molecular formula C18H16F3N3O2 B2598820 4-(3-methoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-46-5

4-(3-methoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2598820
CAS No.: 860786-46-5
M. Wt: 363.34
InChI Key: MFOHKCBGXKAZDZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring, the trifluoromethyl group, the methoxy group, and the benzyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the trifluoromethyl group is often considered a bioisostere for a hydrogen atom, a chlorine atom, or a methyl group, and can influence the chemical behavior of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and its ability to cross biological membranes .

Scientific Research Applications

Antimicrobial Activities

4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, a category to which the specified compound belongs, have been synthesized and shown to possess antimicrobial activities. Certain derivatives demonstrated good to moderate activities against various test microorganisms (Bektaş et al., 2007).

Molecular Docking Studies for Anti-Cancer Properties

Molecular docking studies have been conducted on benzimidazole derivatives bearing 1,2,4-triazole, assessing their anti-cancer properties. The study revealed significant binding affinities and potential anti-cancer activities for these compounds (Karayel, 2021).

Synthesis and Structural Studies

Several studies have focused on the synthesis and structural determination of 1,2,4-triazol-3-one derivatives. These studies include characterizing the molecular structures using spectroscopic techniques and analyzing their stabilities and conformations (Huber & Kane, 1990), (Moustafa, 1999).

Crystallographic Investigations

Crystallographic studies have been carried out on various 1,2,4-triazol-3-one derivatives, providing insights into their molecular geometries and potential intermolecular interactions, which could be crucial for understanding their reactivity and potential applications (Fun et al., 2009).

Potentiometric Determination

Studies have also included potentiometric determinations of pKa values in nonaqueous solvents for novel 2,4-dihydro-5-[(4-trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-ones, which is critical for understanding the acid-base properties of these compounds in different solvents (Özil et al., 2010).

Synthesis and Anti-Inflammatory Activity

The synthesis of specific 4H-1,2,4-triazole-3-thiol derivatives, including those with methoxyphenyl groups, has demonstrated potential anti-inflammatory activity, indicating their possible use in pharmaceutical applications (Labanauskas et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many 1,2,4-triazole derivatives have biological activity and are used in medicinal chemistry .

Future Directions

The future research directions for this compound could include exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties. Given the presence of the 1,2,4-triazole ring and the trifluoromethyl group, it could be of interest in the field of medicinal chemistry .

Properties

IUPAC Name

4-(3-methoxyphenyl)-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2/c1-12-22-23(11-13-5-3-6-14(9-13)18(19,20)21)17(25)24(12)15-7-4-8-16(10-15)26-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOHKCBGXKAZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC(=CC=C2)OC)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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